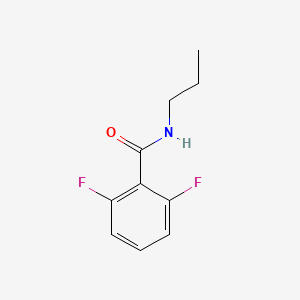

2,6-difluoro-N-propylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2,6-difluoro-N-propylbenzamide |

InChI |

InChI=1S/C10H11F2NO/c1-2-6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,2,6H2,1H3,(H,13,14) |

InChI Key |

FQJJVVFFBVXNLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Advanced Structural Analysis and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies of 2,6-Difluorobenzamide (B103285) Derivatives

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the atomic arrangement within a crystalline solid. ub.edu While a dedicated study for 2,6-difluoro-N-propylbenzamide is not prominently available, extensive research on closely related 2,6-difluorobenzamide derivatives provides critical insights into the expected structural parameters.

For instance, the crystal structure of 2,6-difluoro-N-(prop-2-ynyl)benzamide , a derivative with a similar N-alkyl chain length, has been elucidated. nih.gov Its analysis reveals how the molecule organizes in the solid state, offering a template for understanding the N-propyl analogue. Similarly, the structure of N,N′-carbonylbis(2,6-difluorobenzamide) provides data on the geometry of the 2,6-difluorobenzoyl moiety itself. researchgate.net These studies typically report key crystallographic data, including the space group, unit cell dimensions, and atomic coordinates, which are fundamental to describing the crystal lattice. researchgate.netrsc.org

Table 1: Representative Crystallographic Data for 2,6-Difluorobenzamide Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| N,N′-carbonylbis(2,6-difluorobenzamide) | C₁₅H₈F₄N₂O₃ | Monoclinic | P2₁/n | 11.2759 | 9.0182 | 14.2235 | 93.834 | researchgate.net |

| 2,6-difluoro-N-(prop-2-ynyl)benzamide | C₁₀H₇F₂NO | Monoclinic | P2₁/c | 7.9427 | 11.1916 | 10.7410 | 108.432 | nih.gov |

Note: This table presents data from published research on derivatives to infer structural characteristics of the subject compound.

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is characterized by the spatial relationship between the planar difluorophenyl ring and the flexible N-propyl group attached to the amide linkage. Conformational analysis of related N-substituted benzamides shows that steric and electronic factors dictate the preferred arrangement. researchgate.net The two fluorine atoms in the ortho positions exert a significant steric hindrance, which influences the orientation of the amide group relative to the aromatic ring. nsf.gov

In the solid state, the molecule is expected to adopt a conformation that optimizes crystal packing and intermolecular hydrogen bonding. The amide group itself is generally planar due to resonance, but it is typically twisted out of the plane of the benzene (B151609) ring. In the related 2,6-difluoro-N-(prop-2-ynyl)benzamide , the angle between the normal to the benzene ring and the mean line of the prop-2-ynyl group is 59.03 (7)°. nih.gov A similar non-planar arrangement is anticipated for the N-propyl derivative.

The flexibility of this compound is primarily due to rotation around two key single bonds: the C(aryl)-C(carbonyl) bond and the C(carbonyl)-N bond.

C(aryl)-C(carbonyl) Rotation : The barrier to rotation around the bond connecting the phenyl ring and the carbonyl group is influenced by the ortho substituents. acs.org The steric repulsion between the ortho-fluorine atoms and the amide group's oxygen and hydrogen atoms causes the amide plane to be twisted relative to the ring. acs.org Studies on N-methylbenzamide show a non-planar ground state, with calculated rotational barriers of approximately 2.8 kcal/mol for rotation to a 90° dihedral angle. acs.org For di-ortho-substituted benzamides, these barriers can increase dramatically. nsf.gov

C(carbonyl)-N Rotation : The C-N amide bond has a partial double-bond character due to resonance, resulting in a significant rotational barrier. fcien.edu.uy This barrier, typically in the range of 15-23 kcal/mol, restricts free rotation and can lead to the existence of distinct cis and trans conformers in some amides. fcien.edu.uymsu.edu For N-monosubstituted amides like the N-propyl derivative, the trans conformation (where the propyl group is anti to the carbonyl oxygen) is generally more stable.

Table 2: Typical Rotational Barriers in Benzamide (B126) Derivatives

| Rotational Bond | Compound Type | Barrier (kcal/mol) | Method | Ref. |

|---|---|---|---|---|

| C(aryl)-C(O) | N-methylbenzamide | ~2.8 | Calculation | acs.org |

| C(aryl)-C(O) | Di-ortho-substituted benzamides | Up to 19.2 | Calculation | nsf.gov |

| C(O)-N | Simple Amides (gas phase) | 15 - 23 | Experimental | fcien.edu.uy |

Note: This table provides context from related molecules to estimate the energetic properties of this compound.

Intermolecular Interactions and Crystal Packing Architectures

The way individual molecules of this compound pack together in a crystal is directed by a network of intermolecular forces. mdpi.com In benzamides, hydrogen bonding is a dominant interaction that defines the supramolecular structure. mdpi.comresearchgate.net The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and fluorine atoms) allows for the formation of robust and predictable patterns. mdpi.comiucr.org

In the crystal lattice of the related 2,6-difluoro-N-(prop-2-ynyl)benzamide , molecules are linked into layers, demonstrating a highly organized packing architecture. nih.gov This layered arrangement is a direct consequence of specific hydrogen bonding networks.

The primary intermolecular interactions expected to stabilize the crystal structure of this compound are N-H⋯O and C-H⋯F hydrogen bonds.

N-H⋯O Hydrogen Bonds : This is a classic and strong interaction in amides. The amide proton (N-H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. iucr.org This interaction typically leads to the formation of dimers or chains. mdpi.comresearchgate.net In the crystal structure of 2,6-difluoro-N-(prop-2-ynyl)benzamide , molecules are linked by N—H⋯O hydrogen bonds where the H⋯O distance is 2.10(2) Å. nih.gov

Table 3: Hydrogen Bond Geometry in a 2,6-Difluorobenzamide Derivative

| D—H⋯A | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Ref. |

|---|---|---|---|---|---|

| N1—H1⋯O1 | 0.83(2) | 2.10(2) | 2.8387(19) | 147.4(17) | nih.gov |

| C2—H2A⋯F2 | 0.93 | 2.49 | 3.394(2) | 164 | nih.gov |

Data from 2,6-difluoro-N-(prop-2-ynyl)benzamide, where D=donor atom, A=acceptor atom.

Spectroscopic Elucidation Techniques for Molecular Structure Confirmation

Spectroscopic methods are essential for confirming the molecular structure of this compound and are complementary to diffraction data. thermofisher.com Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools.

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this compound would include:

N-H stretch : A sharp absorption typically around 3300 cm⁻¹, indicative of the secondary amide N-H group. Its position can be affected by hydrogen bonding. nsf.gov

C-H stretches : Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the propyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=O stretch (Amide I band) : A very strong absorption around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group. researchgate.net

C-F stretches : Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

¹H NMR : The spectrum would show distinct signals for the propyl chain protons (CH₃, CH₂, and N-CH₂), the aromatic protons, and the amide (N-H) proton. The amide proton signal is often broad and its chemical shift is sensitive to solvent and concentration. libretexts.org Its identity can be confirmed by its disappearance upon adding D₂O to the sample. libretexts.org The downfield shift of the NH proton can indicate its involvement in hydrogen bonding. rsc.org

¹³C NMR : Each unique carbon atom in the molecule would produce a signal, including those of the propyl group, the aromatic ring, and the carbonyl carbon (typically >160 ppm).

¹⁹F NMR : This technique is highly specific for fluorine. A single signal would be expected for the two equivalent ortho-fluorine atoms, with its chemical shift and coupling to nearby protons providing further structural confirmation. unl.edu

These spectroscopic techniques, combined with the structural data from X-ray diffraction, allow for an unambiguous and comprehensive characterization of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 2,6-difluoro-N-propylbenzamide. DFT methods allow for the prediction of molecular geometry, electronic properties, and spectroscopic features. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied to understand its characteristics.

These calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. From this, various electronic properties can be determined, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electronegative fluorine and oxygen atoms are expected to be electron-rich, while the amide proton and aromatic protons would be relatively electron-poor.

Conformational Analysis and Potential Energy Surface Mapping

A systematic conformational search can reveal the most stable conformers by mapping the potential energy surface. For the closely related compound, 2,6-difluoro-3-methoxybenzamide (B3025189), computational studies have shown that the presence of the two fluorine atoms ortho to the amide group causes a non-planar conformation to be favored. nih.gov In this analog, the dihedral angle between the carboxamide group and the aromatic ring was calculated to be -27° in its lowest energy state. nih.gov This is in contrast to non-fluorinated benzamides which tend to have a more planar conformation to allow for conjugation between the aromatic ring and the amide group. nih.gov This non-planarity induced by the fluorine atoms can be crucial for fitting into specific binding pockets of proteins. The energetic barrier to rotate into a conformation required for binding is also an important factor, and studies on the fluorinated analog show a lower energy penalty to adopt the bioactive conformation compared to its non-fluorinated counterpart. nih.gov

Molecular Docking and Binding Interaction Modeling with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, such as a protein. This method is invaluable for understanding the potential biological activity of this compound.

Docking studies on analogs like 2,6-difluoro-3-methoxybenzamide with the bacterial cell division protein FtsZ have provided detailed insights into binding interactions. nih.govmdpi.com These studies demonstrate that the 2,6-difluorobenzamide (B103285) moiety can form crucial hydrogen bonds with the protein. mdpi.com Specifically, the amide group can act as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. mdpi.com

Hydrophobic Interactions and Hydrogen Bonding Contributions

The binding of this compound to a biological target is governed by a combination of interactions, with hydrophobic interactions and hydrogen bonds playing a pivotal role.

Hydrophobic Interactions: The difluorophenyl group of the molecule is capable of forming strong hydrophobic interactions with nonpolar residues in a protein's binding pocket. nih.gov In the case of the 2,6-difluoro-3-methoxybenzamide analog binding to FtsZ, the 2-fluoro and 6-fluoro substituents were shown to interact with hydrophobic residues such as Val203, Val297, and Asn263. nih.gov The N-propyl group of this compound would further contribute to these hydrophobic interactions.

Hydrogen Bonding: The amide group is a key contributor to hydrogen bonding. Docking simulations of the 2,6-difluorobenzamide scaffold indicate that the amide can form hydrogen bonds with residues like Val207, Leu209, and Asn263 in the FtsZ allosteric binding site. nih.gov These directional interactions are critical for the specificity and strength of the binding.

| Molecular Moiety | Type of Interaction | Potential Interacting Residues (Example: FtsZ) |

|---|---|---|

| 2-Fluoro Substituent | Hydrophobic | Val203, Val297 |

| 6-Fluoro Substituent | Hydrophobic | Asn263 |

| Amide Group (NH) | Hydrogen Bond Donor | Val207, Asn263 |

| Carbonyl Group (C=O) | Hydrogen Bond Acceptor | Leu209 |

Structure-Activity Relationship (SAR) Derivations through Computational Approaches

Computational approaches are essential for deriving structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For the 2,6-difluorobenzamide class of compounds, computational studies have highlighted several key features that are important for their activity.

The 2,6-difluorobenzamide motif is considered a conformationally restrained scaffold where the fluorine atoms act as conformational control elements. nih.gov This pre-organization into a bioactive conformation can lead to higher binding affinity. Furthermore, this scaffold is optimized for developing both hydrophobic interactions through the fluorinated ring and specific hydrogen bonds via the amide group. nih.gov Modifications to the benzamide (B126) motif have been shown to be highly detrimental to the activity of related compounds. nih.gov

Influence of Fluorine Substitution on Molecular Properties and Interactions

The substitution of hydrogen with fluorine atoms at the 2 and 6 positions of the benzamide ring has a profound impact on the molecule's properties and interactions. The high electronegativity and small size of fluorine lead to several significant effects.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Fluoroarene Substitution Reactions

Polyfluoroarenes are susceptible to nucleophilic aromatic substitution (SNAr) due to the high electronegativity of fluorine atoms, which lowers the electron density of the aromatic ring. researchgate.netmdpi.com In this mechanism, a nucleophile attacks the arene core, leading to the elimination of a fluoride (B91410) anion. researchgate.netmdpi.com The reaction is a transition-metal-free approach to creating substituted polyfluoroarenes. mdpi.com

For 2,6-difluoro-N-propylbenzamide, the two fluorine atoms strongly activate the benzene (B151609) ring for nucleophilic attack. The amide group (-CONHCH₂CH₂CH₃) is an ortho-, para-directing deactivator in electrophilic substitution but its electronic influence, combined with the powerful inductive effect of the fluorines, makes the carbon atoms attached to fluorine susceptible to nucleophilic attack. The position para to the amide group (C4) is particularly activated. Nucleophilic attack at this position would be stabilized by resonance involving the amide group.

Generally, SNAr reactions on polyfluoroarenes can be performed using a mild base in a suitable solvent. researchgate.net The choice of nucleophile, base, and solvent can influence the reaction's efficiency and selectivity. rsc.org For instance, reactions of polyfluoroarenes with phenothiazine (B1677639) have been optimized using bases like K₂CO₃ or K₃PO₄ in solvents such as DMF or MeCN at elevated temperatures. mdpi.com

Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) on Polyfluoroarenes

| Parameter | Example | Role / Observation | Source |

| Nucleophile | Phenothiazine, Hydroxybenzaldehydes | Attacks the electron-deficient aromatic ring. | mdpi.comrsc.org |

| Base | K₂CO₃, K₃PO₄ | Facilitates the reaction, often by deprotonating the nucleophile. | mdpi.com |

| Solvent | DMF, MeCN, THF | Polar aprotic solvents are commonly used to dissolve reactants and facilitate the ionic mechanism. | researchgate.netmdpi.com |

| Temperature | 60 °C to reflux | Elevated temperatures are often required to overcome the activation energy. | mdpi.comrsc.org |

C-F Bond Activation and Functionalization Strategies

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a significant challenge. researchgate.net However, advancements in catalysis have provided strategies for the functionalization of C-F bonds in fluoroarenes, offering an alternative to SNAr reactions. researchgate.net These methods often involve transition metals or frustrated Lewis pairs (FLPs). researchgate.netresearchgate.net

Transition metal complexes, particularly those using earth-abundant 3d metals like cobalt, have shown catalytic abilities to promote C-F bond activation and regioselective functionalization. researchgate.net These strategies can lead to the formation of new C-C bonds by replacing a fluorine atom with other functional groups. researchgate.net

Another modern approach involves the use of Frustrated Lewis Pairs (FLPs), which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct. researchgate.net FLPs, such as those comprising B(C₆F₅)₃ and a phosphine (B1218219) or pyridine (B92270) base, can mediate the cleavage of C-F bonds under mild conditions, even at low temperatures. researchgate.net This allows for the selective functionalization of a single C-F bond in polyfluorinated compounds. researchgate.net For this compound, such a strategy could theoretically enable the selective replacement of one fluorine atom, leaving the other intact for subsequent transformations.

Table 2: Modern Strategies for C-F Bond Activation

| Strategy | Catalyst / Reagent System | Key Features | Source |

| Transition Metal Catalysis | Cobalt complexes | Enables regioselective functionalization of fluoroarenes; sustainable alternative to precious metals. | researchgate.net |

| Frustrated Lewis Pairs (FLP) | B(C₆F₅)₃ and a bulky Lewis base (e.g., P(o-Tol)₃) | Mediates C-F cleavage under mild conditions; allows for selective monofunctionalization. | researchgate.net |

Amide Linkage Stability and Transformative Reactions

The amide bond is a robust functional group, central to the structure of peptides and many synthetic molecules. Its stability is a key feature, yet it can be transformed under specific reaction conditions. The amide linkage in this compound is generally stable to neutral and mildly basic or acidic conditions, particularly at room temperature.

However, the amide bond can be cleaved through hydrolysis under more forceful conditions, typically by heating in the presence of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH).

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water, leading to the formation of 2,6-difluorobenzoic acid and propylamine (B44156) hydrochloride.

Base-catalyzed hydrolysis: The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt (sodium 2,6-difluorobenzoate) and propylamine.

Besides cleavage, the amide group can undergo other transformations. For example, it can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into 2,6-difluoro-N-propylbenzylamine. The stability and potential for transformation of the amide linkage add to the synthetic utility of the parent molecule.

Derivatization Strategies for Enhancing Molecular Complexity and Specificity

Derivatization of this compound can be achieved by modifying either the N-propyl substituent or the aromatic ring, allowing for the synthesis of more complex molecules with tailored properties.

One approach involves modifying the alkyl chain attached to the nitrogen. For instance, starting from 2,6-difluorobenzoyl chloride, a variety of amines can be used instead of propylamine to introduce different functionalities. An example from the literature is the synthesis of 2,6-difluoro-N-(prop-2-ynyl)benzamide, where propargylamine (B41283) (prop-2-yn-1-amine) was reacted with 2,6-difluorobenzoyl chloride. nih.gov This introduces a terminal alkyne, a versatile functional group that can participate in further reactions like click chemistry, Sonogashira coupling, or metal-catalyzed cycloadditions.

Table 3: Synthesis of a Derivatized Benzamide (B126)

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Source |

| 2,6-Difluorobenzoyl chloride | Prop-2-yn-1-amine | Diisopropylethylamine (DIPEA) | Dichloromethane | 2,6-Difluoro-N-(prop-2-ynyl)benzamide | nih.gov |

Derivatization can also occur on the aromatic ring. As discussed previously, nucleophilic aromatic substitution (Section 5.1) or C-F activation (Section 5.2) can be employed to replace one or both fluorine atoms, introducing new substituents onto the benzene ring. These strategies allow for the creation of a diverse library of compounds based on the this compound scaffold.

Biological Relevance and Diverse Applications

Investigation of the 2,6-Difluorobenzamide (B103285) Motif in Bioactive Compound Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological and physicochemical properties. The 2,6-difluorobenzamide motif is a prime example of this strategy's success. The two fluorine atoms flanking the amide group create a distinct chemical environment that significantly influences the molecule's three-dimensional structure.

Research has demonstrated that these fluorine atoms are not merely passive substituents; they actively shape the molecule's conformation. Specifically, the steric hindrance introduced by the ortho-fluorine atoms forces the carboxamide group to rotate out of the plane of the aromatic ring. nih.gov This induced non-planarity can be critical for fitting into the specific binding pockets of biological targets, a key consideration in rational drug design. nih.gov This structural feature can be considered a "conformational control element". nih.gov Furthermore, the difluoro-aromatic ring can engage in strong hydrophobic and other non-covalent interactions within protein binding sites, contributing to the potency of its derivatives. nih.gov

Role as an Inhibitor of Bacterial Cell Division Proteins (e.g., FtsZ)

A significant area of investigation for 2,6-difluorobenzamide derivatives is their role as inhibitors of the bacterial cell division protein FtsZ. researchgate.net FtsZ is a crucial protein that forms a contractile Z-ring at the site of cell division, making it an attractive target for novel antibiotics to combat drug-resistant bacteria. nih.govresearchgate.netresearchgate.net

The discovery of the 2,6-difluorobenzamide nucleus has provided new opportunities in the development of allosteric inhibitors of FtsZ. nih.gov For instance, the compound 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA) was found to be a more active antibacterial agent against S. aureus than its non-fluorinated counterpart, 3-methoxybenzamide (B147233) (3-MBA), with both compounds targeting FtsZ. nih.gov Numerous studies have since designed and synthesized novel series of 2,6-difluorobenzamide derivatives, demonstrating potent antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. researchgate.netnih.gov

The mechanism by which 2,6-difluorobenzamide derivatives inhibit FtsZ is through allosteric inhibition. nih.gov Rather than competing with the GTP substrate at the active site, these compounds bind to a different location on the protein, an allosteric pocket located in the interdomain cleft. nih.govfrontiersin.org

Conformational analysis and molecular docking studies have provided deep insights into this mechanism. The presence of the fluorine atoms in the 2,6-difluorobenzamide scaffold is responsible for its non-planar conformation. nih.govdntb.gov.ua For example, DFMBA exhibits a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. nih.govdntb.gov.ua This pre-disposed, non-planar structure allows the ligand to more easily adopt the active conformation required to bind within the FtsZ allosteric pocket compared to its planar, non-fluorinated analogues. nih.gov

Once bound, the difluoroaromatic ring establishes strong hydrophobic interactions with key residues in the allosteric pocket. nih.gov This binding event stabilizes the FtsZ monomer in a conformation that is incompatible with proper polymerization, thereby disrupting the dynamics of Z-ring formation and blocking bacterial cell division. researchgate.net This ultimately leads to cell filamentation and death. researchgate.net

Antiproliferative Potentials of Analogues in In Vitro Cellular Models

Beyond antibacterial applications, derivatives of 2,6-difluorobenzamide have been explored for their potential as antiproliferative agents in other contexts, such as cancer. Store-operated Ca²⁺ entry (SOCE), mediated by the STIM1 and Orai1 proteins, is a critical process involved in cancer progression, including cell migration and proliferation. nih.gov

In one study, a series of 2,6-difluorobenzamide compounds were synthesized and evaluated as inhibitors of store-operated calcium (SOC) channels. nih.gov Among the synthesized molecules, 2,6-Difluoro-N-(5-(4-fluorophenyl)pyridine-2-yl)benzamide (MPT0M004) showed a prominent ability to inhibit SOCE. nih.gov Furthermore, in cell proliferation assays, this compound demonstrated lower cytotoxicity compared to the reference SOC inhibitor, 2-APB. nih.gov This research highlights the potential of the 2,6-difluorobenzamide scaffold in developing agents that can modulate cellular processes relevant to cancer.

| Compound | Target | Observed Effect | Cellular Model |

|---|---|---|---|

| MPT0M004 | Store-Operated Calcium (SOC) Channels | Inhibition of Ca2+ entry, reduced cell migration | Colorectal cancer cells |

Applications in Agrochemical Research, Including Pesticidal Utility of Derivatives

The 2,6-difluorobenzamide structure is a cornerstone in the agrochemical industry, serving as a key intermediate for a class of insecticides known as benzoylureas. royal-chem.com These pesticides are highly effective against a broad spectrum of pests, particularly Lepidoptera larvae. gneebio.com

Derivatives function as insect growth regulators. Their mode of action involves the inhibition of chitin (B13524) synthesis, a crucial component of the insect exoskeleton. guidechem.com This interference with the molting process prevents insects from developing properly, leading to their death. gneebio.comguidechem.com They can also inhibit the formation of the epidermis during embryonic development, preventing eggs from hatching. gneebio.com A significant advantage of this unique mechanism is the low toxicity to humans and animals and minimal harm to beneficial natural enemies, making them relatively selective insecticides. gneebio.com

2,6-Difluorobenzamide is a direct precursor in the synthesis of several commercially important pesticides. gneebio.comguidechem.com

| Pesticide Derivative | Primary Use |

|---|---|

| Diflubenzuron | Agricultural and forestry pest control gneebio.com |

| Chlorfluazuron | Broad-spectrum insecticide, wood preservation royal-chem.comguidechem.com |

| Flufenoxuron | Insecticide and acaricide guidechem.com |

| Hexaflumuron | Termiticide and general insecticide royal-chem.comgneebio.com |

| Lufenuron | Flea control and agricultural applications royal-chem.com |

| Teflubenzuron | Aquaculture sea lice control royal-chem.comnih.gov |

Use as a Synthetic Intermediate in the Development of Complex Bioactive Molecules

The primary significance of 2,6-difluorobenzamide lies in its role as a pivotal research intermediate and versatile building block for synthesizing a diverse array of functional molecules. researchgate.net Its utility spans both the pharmaceutical and agrochemical sectors.

As established, it is the foundational core for numerous benzoylphenyl urea (B33335) insecticides. researchgate.net The synthesis of these complex derivatives involves multi-step sequences that build upon the 2,6-difluorobenzamide structure. For example, the synthesis of a related structure involves the condensation of 2,6-difluorobenzamide with p-chlorophenyl isocyanate. Beyond agrochemicals, it is also used in the production of materials for liquid crystals and in the synthesis of other complex molecules, such as (E)-3-methyleneisoindolin-1-ones via oxidative annulation. gneebio.comlookchem.com Its importance as an intermediate has driven research into efficient production methods, including biocatalytic processes using recombinant Escherichia coli. researchgate.net

Future Research Directions and Academic Impact

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated amides is evolving beyond traditional methods. While the use of pre-fluorinated starting materials in standard amide coupling reactions remains a common and effective strategy, the future lies in developing more efficient, versatile, and environmentally benign processes. mdpi.com

Key areas of development include:

Catalytic Systems: Advanced catalytic methods, such as the rhodium(III)-catalyzed C-H activation of benzamides, are enabling the synthesis of complex fluorinated heterocycles from simple precursors. acs.org

Green Chemistry Approaches: A significant advancement is the use of near-critical water (200-350°C) as a medium for the non-catalytic hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285). google.com This solvent- and catalyst-free method minimizes waste and represents a major step towards green production. google.compatsnap.com

Photochemical and Enzymatic Synthesis: Emerging strategies include visible-light-driven, metal-free denitrogenative fluorination and photoenzymatic systems. researchgate.netnih.gov A recently developed photoenzymatic platform enables the enantioselective synthesis of α-fluorinated amides with high yields and stereocontrol, opening a new frontier for creating chiral fluorinated compounds. nih.gov

Modular and Building-Block Approaches: The use of modular assembly with versatile fluorinated building blocks, such as those derived from carbohydrates or synthesized using reagents like trifluorodiazoethane, allows for the rapid construction of diverse compound libraries. nih.govrsc.org

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Non-Catalytic Hydrolysis | Uses near-critical water to hydrolyze 2,6-difluorobenzonitrile without acid/base catalysts. | Environmentally friendly, catalyst-free, simple process. | google.com |

| Rhodium(III)-Catalyzed C-H Activation | Couples benzamides with fluorinated vinyl compounds to form diverse fluorinated heterocycles. | High versatility, access to complex structures. | acs.org |

| Photoenzymatic Synthesis | Visible-light-driven ene-reductase system for enantioselective hydroalkylation. | High stereocontrol, produces chiral fluorinated amides. | nih.gov |

| Denitrogenative Fluorination | Metal-free synthesis of 2-fluorobenzamides from 1,2,3-benzotriazinones under mild thermal or visible light conditions. | Mild conditions, broad substrate scope, metal-free. | researchgate.net |

Advanced Computational Modeling for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the design of new fluorinated amides. By simulating molecular interactions, researchers can predict the properties and activities of novel compounds before their synthesis, saving significant time and resources.

Future applications in this area include:

Mechanism Elucidation: Density Functional Theory (DFT) studies are being used to rationalize reaction outcomes, such as predicting whether a rhodium-catalyzed reaction will proceed via β-fluoride elimination or C-N bond formation, which is crucial for synthetic planning. acs.org

Predicting Protein-Ligand Interactions: In-silico molecular docking is used to predict how fluorinated benzamide (B126) analogues will bind to biological targets. aesnet.orgnih.govmdpi.com For example, docking studies were instrumental in guiding the design of fluorinated N-benzamide enaminones as potential sodium channel blockers. aesnet.org

Structure-Based Drug Design: Specialized computational algorithms like FMAP have been developed to predict where fluorine substitutions will result in favorable orthogonal multipolar interactions (e.g., C–F···C═O) with a protein target. acs.org This tool has successfully predicted substitutions that led to multi-fold improvements in the binding affinity of inhibitors for targets like thrombin and menin, demonstrating its power in rational drug design. acs.org

Exploration of Broader Biological Targets and Mechanisms for Analogues

While initial research on 2,6-difluorobenzamide derivatives focused heavily on their role as antimicrobial agents, the academic impact of this structural class is expanding as analogues demonstrate activity against a wide range of biological targets.

Promising areas for future exploration include:

Antimicrobial Action: The primary and most studied target is the bacterial cell division protein FtsZ. nih.govmdpi.comresearchgate.net Analogues of 2,6-difluorobenzamide inhibit bacterial cell division by enhancing the polymerization of FtsZ, making them potent antimicrobial agents, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.netunisa.edu.au Some derivatives have also shown the ability to reverse resistance to β-lactam antibiotics. mdpi.comresearchgate.net

Anticancer Activity: Fluorinated benzamides are being investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. mdpi.com Other research has identified β-tubulin as the target for certain cytotoxic benzamides, which appear to act through covalent modification. acs.org

Neurological Disorders: Libraries of fluorinated N-benzamide enaminones have shown anticonvulsant activity in preclinical models. researchgate.netbohrium.com Electrophysiology studies suggest their mechanism of action involves the selective blockade of voltage-gated sodium channels, indicating potential applications in epilepsy. aesnet.orgbohrium.com

Kinase Inhibition: The benzamide scaffold, particularly when combined with other pharmacophores like an imidazole (B134444) ring, is being explored for its potential as kinase inhibitors, a class of drugs used to treat cancer and inflammatory diseases. ontosight.ai

| Biological Target | Therapeutic Area | Mechanism of Action | Example Compound Class | Reference |

|---|---|---|---|---|

| FtsZ (Filamentous temperature-sensitive protein Z) | Antimicrobial | Inhibits bacterial cell division by stabilizing FtsZ polymers. | 3-substituted 2,6-difluorobenzamides | nih.govmdpi.comresearchgate.net |

| Histone Deacetylases (HDACs) | Anticancer | Inhibition of HDAC enzymes. | Fluorinated benzamides | mdpi.com |

| Voltage-Gated Sodium Channels | Anticonvulsant | Blockade of the channel reduces neuronal excitability. | Fluorinated N-benzamide enaminones | aesnet.orgbohrium.com |

| β-Tubulin | Anticancer | Covalent modification via nucleophilic aromatic substitution. | Nitro-chloro-benzamides | acs.org |

| Kinases | Anticancer, Anti-inflammatory | Inhibition of specific kinase enzymes. | 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide | ontosight.ai |

Integration of High-Throughput Screening with Structural and Computational Studies

The discovery of new lead compounds can be dramatically accelerated by integrating high-throughput screening (HTS) with modern synthetic, structural, and computational methods. This synergy allows for the rapid generation and testing of large, diverse libraries of fluorinated amides.

Future research will increasingly rely on:

Automated Synthesis and Screening: Methodologies combining automated synthesis with direct biological screening are becoming more common. For instance, a "direct-to-biology" approach using Sulfur-Fluoride Exchange (SuFEx) click chemistry in 384-well plates allowed for the rapid diversification of lead molecules and subsequent HTS to identify ultrapotent influenza inhibitors. pnas.org

Fragment-Based Drug Discovery (FBDD): Screening libraries of smaller, fluorinated fragments is an efficient alternative to traditional HTS. inrs.ca The fluorine atom serves as an excellent probe for ¹⁹F NMR-based screening, which can rapidly detect weak but meaningful binding events between a fragment and a protein target. enamine.net Companies now offer specialized fluorinated fragment libraries designed for this purpose. enamine.net

Synergistic Discovery Pipelines: The most powerful approach combines these elements. A typical workflow involves using HTS or FBDD to identify initial "hits." inrs.canih.gov The binding modes of these hits are then determined using structural biology techniques (e.g., X-ray crystallography). Finally, this structural information is fed into computational models to guide the synthesis of more potent and specific analogues, creating a highly efficient discovery cycle. acs.org

Design of Next-Generation Fluorinated Amides with Enhanced Efficacy and Specificity

The ultimate goal of this research is to design next-generation fluorinated amides with superior performance. This requires a deep understanding of how fluorine substitution influences molecular properties to achieve enhanced efficacy and target specificity.

Key design principles for future development include:

Boosting Potency and Bioavailability: Strategic placement of fluorine can enhance binding affinity through favorable interactions with protein targets and increase cell membrane permeability by altering lipophilicity. nih.govtandfonline.com For example, the introduction of fluorine at the C-6 position of quinolones was found to improve gyrase-complex binding by up to 17-fold. tandfonline.com

Improving Specificity and Reducing Off-Target Effects: Fluorination can alter the pKa of nearby functional groups, which can fine-tune interactions with a target receptor while reducing binding to others. tandfonline.com For instance, 6-Fluorophenylephrine exhibits higher specificity for α-adrenoceptors over β-adrenoceptors compared to its non-fluorinated parent. tandfonline.com Similarly, certain difluorobenzamide derivatives targeting bacterial FtsZ show no effect on mammalian tubulin, demonstrating excellent selectivity. mdpi.comresearchgate.net

Rational and Multifunctional Design: Future compounds will be designed with specific functions in mind. This could involve creating molecules with multiple functional segments, each designed for a particular role, such as binding to a target and enhancing solubility. acs.org This rational design approach, informed by computational and structural studies, will be key to developing highly optimized, next-generation fluorinated amides for a variety of applications in medicine and beyond. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,6-difluoro-N-propylbenzamide?

- Synthesis : Utilize nucleophilic acyl substitution reactions. React 2,6-difluorobenzoyl chloride with n-propylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Characterization : Confirm structure using (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.3 ppm for N-propyl CH), , and high-resolution mass spectrometry (HRMS). Cross-reference with PubChem data for 2,6-difluorobenzamide derivatives (InChI Key: GVZACAPOZBPAMJ-UHFFFAOYSA-N) .

Q. Which analytical techniques are critical for assessing purity and stability?

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times to commercial standards .

- Stability : Perform accelerated degradation studies under varied pH, temperature, and light conditions. Monitor via LC-MS to identify degradation products .

Q. What safety protocols are essential for handling this compound?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation (S22) and skin contact (S24/25) .

- Waste Management : Segregate organic waste and dispose via licensed hazardous waste contractors. Do not incinerate without proper scrubbers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

- Antimicrobial Assays : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC/MBC endpoints .

- Antiviral Screening : Test in vitro inhibition of viral replication (e.g., influenza A) using plaque reduction assays. Compare to ribavirin as a positive control .

Q. What strategies optimize synthesis yield and scalability?

- Catalyst Optimization : Test palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions. Monitor yield via GC-MS .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives to minimize side reactions. Use DOE (Design of Experiments) for parameter optimization .

Q. How should contradictory data in biological activity studies be resolved?

- Cross-Validation : Replicate assays in independent labs using standardized protocols. Employ orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

- Mechanistic Studies : Use molecular docking to predict binding affinity to target proteins (e.g., bacterial dihydrofolate reductase) and validate with SPR (Surface Plasmon Resonance) .

Q. What approaches elucidate structure-activity relationships (SAR) for this compound?

- Derivatization : Synthesize analogs with varied substituents (e.g., fluoro vs. chloro groups) on the benzamide ring. Test activity against insect chitin synthase for pesticide potential .

- QSAR Modeling : Develop computational models using descriptors like logP, polar surface area, and Hammett constants. Validate with in vitro data .

Emerging Research Directions

Q. What novel applications are suggested by related benzamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.